

An In-depth Technical Guide to 3,5-Dibromo-1-trimethylsilylbenzene

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Compound of Interest

Compound Name: 3,5-Dibromo-1-trimethylsilylbenzene

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Subject: **3,5-Dibromo-1-trimethylsilylbenzene** CAS Number: 17878-23-8

Abstract

This guide provides a comprehensive technical overview of **3,5-Dibromo-1-trimethylsilylbenzene**, a versatile organosilicon compound pivotal to modern synthetic chemistry. We will explore its fundamental physicochemical properties, detail a robust and reproducible synthetic protocol, and elucidate its strategic application in selective cross-coupling reactions. This document is intended for researchers, chemists, and process development scientists who require a functional understanding of this reagent's capabilities as a programmable building block in the synthesis of complex organic molecules, functional materials, and pharmaceutical intermediates.

Core Compound Profile

3,5-Dibromo-1-trimethylsilylbenzene, also known by its IUPAC name (3,5-dibromophenyl)trimethylsilane, is a crystalline solid at room temperature.^[1] Its structure is characterized by a benzene ring symmetrically substituted with two bromine atoms at the meta positions relative to a trimethylsilyl (TMS) group. This specific arrangement of functional groups is not accidental; it is designed to offer chemists a high degree of control over subsequent chemical transformations.

The two bromine atoms serve as reliable handles for metal-catalyzed cross-coupling reactions, while the TMS group can act as a sterically bulky blocking group, a director for electrophilic substitution, or a synthetic equivalent of a proton or other functional group after protodesilylation or other transformations.

Table 1: Physicochemical and Spectroscopic Properties

Property	Value	Source(s)
CAS Number	17878-23-8	[1][2]
Molecular Formula	C ₉ H ₁₂ Br ₂ Si	[1][3]
Molecular Weight	308.09 g/mol	[1][3]
Appearance	White to off-white powder or lump	[1]
Melting Point	38.0 to 42.0 °C	[1]
Boiling Point	280.1 °C	[1]
Density	1.53 g/cm ³	[1]
InChI Key	SZQQTWLBYAKIOT-UHFFFAOYSA-N	[1]
Canonical SMILES	<chem>C(C)C1=CC(=CC(=C1)Br)Br</chem>	[1]
¹ H NMR (CDCl ₃)	δ ~7.6 (t, 1H, Ar-H), ~7.4 (d, 2H, Ar-H), ~0.25 (s, 9H, Si(CH ₃) ₃)	Inferred from structure
¹³ C NMR (CDCl ₃)	δ ~140 (C-Si), ~135 (CH), ~130 (CH), ~123 (C-Br), ~-1.0 (Si(CH ₃) ₃)	Inferred from structure

Note: NMR chemical shifts (δ) are approximate and can vary based on solvent and concentration. The aromatic region will display a characteristic AX₂ spin system.

Synthesis and Purification: A Field-Tested Protocol

The most direct and reliable synthesis of **3,5-Dibromo-1-trimethylsilylbenzene** involves the selective monolithiation of 1,3,5-tribromobenzene followed by electrophilic quenching with chlorotrimethylsilane (TMSCl). This approach leverages the principles of halogen-metal exchange, a cornerstone of organometallic chemistry.

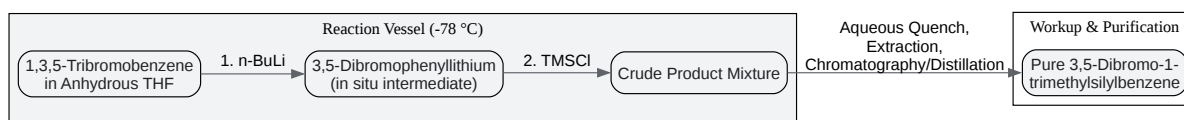
Causality in Experimental Design: The choice of 1,3,5-tribromobenzene is strategic; its C_3 symmetry simplifies the initial reaction landscape.^[4] The reaction is performed at -78 °C to ensure kinetic control. At this low temperature, the rate of the second halogen-metal exchange is significantly suppressed, allowing for the selective formation of the mono-lithiated intermediate. The use of a strong, non-nucleophilic base like n-butyllithium (n-BuLi) is critical for efficient halogen-metal exchange over other potential side reactions.

Detailed Laboratory Protocol:

- **Apparatus Setup:** A three-necked, oven-dried round-bottom flask is equipped with a magnetic stirrer, a nitrogen/argon inlet, a thermometer, and a rubber septum. The system must be maintained under a positive pressure of inert gas throughout the procedure.
- **Reagent Charging:** To the flask, add 1,3,5-tribromobenzene (1.0 eq) and anhydrous tetrahydrofuran (THF, ~0.2 M). Cool the resulting solution to -78 °C using a dry ice/acetone bath.
- **Lithiation:** Slowly add n-butyllithium (1.6 M in hexanes, 1.05 eq) dropwise via syringe over 30 minutes, ensuring the internal temperature does not exceed -70 °C. Stir the mixture at -78 °C for 1 hour.
- **Electrophilic Quench:** Add chlorotrimethylsilane (1.2 eq) dropwise to the reaction mixture. The addition is typically exothermic; maintain the temperature below -70 °C.
- **Warm-up and Quench:** After stirring for an additional 1-2 hours at -78 °C, allow the reaction to slowly warm to room temperature. Quench the reaction by carefully adding a saturated aqueous solution of ammonium chloride (NH₄Cl).
- **Extraction and Purification:** Transfer the mixture to a separatory funnel. Extract with diethyl ether or ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate in vacuo.

- Final Purification: The crude product is typically purified by vacuum distillation or column chromatography on silica gel (eluting with hexanes) to yield the pure **3,5-Dibromo-1-trimethylsilylbenzene** as a white solid.

Synthesis Workflow Diagram



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Caption: Synthesis workflow for **3,5-Dibromo-1-trimethylsilylbenzene**.

Reactivity and Strategic Application

The synthetic utility of **3,5-Dibromo-1-trimethylsilylbenzene** stems from the differential reactivity of its C-Br and C-Si bonds. This allows for a programmed, stepwise functionalization of the aromatic ring.

Pillar 1: Selective Functionalization at C-Br Bonds

The bromine atoms are prime candidates for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Stille, Sonogashira, and Buchwald-Hartwig reactions.^{[5][6]} Due to the electronic and steric similarity of the two bromine atoms, achieving selective mono-functionalization can be challenging and often requires careful control of stoichiometry (i.e., using a slight sub-stoichiometric amount of the coupling partner). However, double cross-coupling is readily achieved with an excess of the coupling partner.

Representative Protocol: Suzuki-Miyaura Mono-Arylation

- Reagent Preparation: In a Schlenk flask under an inert atmosphere, combine **3,5-Dibromo-1-trimethylsilylbenzene** (1.0 eq), the desired arylboronic acid (0.95 eq), a palladium

catalyst such as $\text{Pd}(\text{PPh}_3)_4$ (2-5 mol%), and a base like potassium carbonate (K_2CO_3 , 2.0-3.0 eq).

- Solvent Addition: Add a degassed solvent system, typically a mixture of toluene and water (e.g., 4:1 ratio).
- Reaction: Heat the mixture to 80-100 °C with vigorous stirring. Monitor the reaction progress by TLC or GC-MS.
- Workup: Upon completion, cool the reaction, dilute with water, and extract with an organic solvent. The organic phase is then washed, dried, and concentrated.
- Purification: The desired mono-arylated product is isolated from starting material and the di-arylated byproduct via column chromatography.

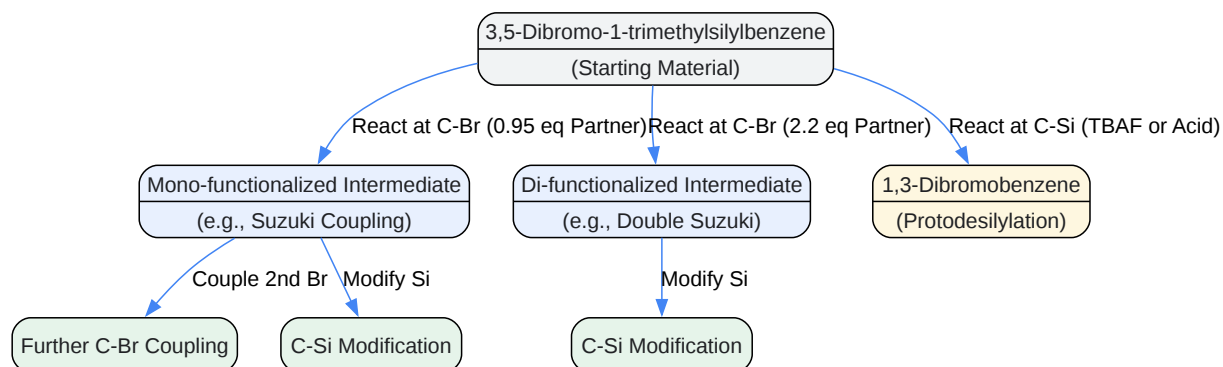
Pillar 2: Reactivity at the C-Si Bond

The trimethylsilyl group is stable to many reaction conditions, including the palladium-catalyzed couplings mentioned above. However, it can be selectively cleaved or replaced under specific conditions:

- Protodesilylation: Treatment with an acid (e.g., trifluoroacetic acid, TFA) or a fluoride source (e.g., tetrabutylammonium fluoride, TBAF) will replace the TMS group with a hydrogen atom.
- Ipso-Substitution: The C-Si bond can be targeted for electrophilic substitution reactions, such as halogenation (e.g., with ICl or Br_2), to install a different halogen at that position after the C-Br positions have been functionalized.

Logical Reactivity Diagram

This differential reactivity allows for a logical approach to synthesizing complex, multi-substituted aromatic compounds.



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Caption: Strategic pathways for functionalizing the core scaffold.

Applications in Research & Development

The predictable reactivity of **3,5-Dibromo-1-trimethylsilylbenzene** makes it a valuable building block in several advanced fields:

- Organic Electronics:** It serves as a precursor for C_3 -symmetric molecules and dendrimers used in the development of organic light-emitting diodes (OLEDs) and other electronic materials.^{[7][8]} The ability to sequentially add different aromatic groups allows for the fine-tuning of electronic properties.
- Pharmaceutical Synthesis:** In drug discovery, this reagent allows for the construction of complex scaffolds. Chemists can install a pharmacophore at one position via cross-coupling and then use the remaining reactive sites to append groups that modulate solubility, metabolic stability, or target binding.
- Covalent Organic Frameworks (COFs):** Symmetrically substituted building blocks are essential for creating porous, crystalline COFs.^[4] After double cross-coupling reactions, the central ring of the starting material becomes a node in a larger, ordered polymeric structure.

Safety and Handling

While not classified as acutely hazardous, standard laboratory precautions are required.[9]

- Personal Protective Equipment (PPE): Wear safety glasses, a lab coat, and chemical-resistant gloves.
- Handling: Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of dust.[9] Avoid contact with skin and eyes.[9]
- Storage: Store in a tightly sealed container in a cool, dry place, preferably under an inert atmosphere, as some organosilanes can be sensitive to air and moisture.[9]

Conclusion

3,5-Dibromo-1-trimethylsilylbenzene is more than a simple chemical reagent; it is a strategic tool for molecular design. Its well-defined structure offers a clear and predictable hierarchy of reactivity, enabling chemists to build complex, multi-substituted aromatic systems with a high degree of control. From advanced materials to intricate pharmaceutical scaffolds, its utility is rooted in the logical and selective manner in which its C-Br and C-Si bonds can be addressed. Understanding the principles outlined in this guide will empower researchers to fully leverage the synthetic potential of this versatile building block.

References

- USA Chemical Suppliers. (n.d.). **3,5-dibromo-1-trimethylsilylbenzene** suppliers USA.
- Coleman, G. H., & Talbot, W. F. (1933). sym.-Tribromobenzene. *Organic Syntheses*, 13, 96. doi:10.15227/orgsyn.013.0096.
- Royal Society of Chemistry. (2015). Supplementary Information: A new Method for the Preparation of 1, 3, 5-Triarylbenzenes Catalyzed by Nanoclinoptilolite/HDTMA.
- Biscoe, M. R., & Fors, B. P. (2021). Heteroaryl—Heteroaryl, Suzuki—Miyaura, Anhydrous Cross-Coupling Reactions Enabled by Trimethyl Borate. *ACS Catalysis*, 11(15), 9583–9590.
- Wikipedia. (n.d.). 1,3,5-Tribromobenzene.
- Wang, X., et al. (2022). Highly selective cross-coupling reactions of 1,1-dibromoethylenes with alkynylaluminums for the synthesis of aryl substituted conjugated enediynes and unsymmetrical 1,3-diynes. *RSC Advances*, 12(20), 12596–12600.
- ResearchGate. (2020). Br vs. TsO Chemoselective Suzuki—Miyaura Cross-Coupling Reaction on Nicotinaldehyde Moiety for the Preparation of 2,3,5-Trisubstituted Pyridines.

- MDPI. (2020). Organic Electronics: Basic Fundamentals and Recent Applications Involving Carbazole-Based Compounds.

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Sources

- 1. alfa-chemistry.com [alfa-chemistry.com]
- 2. 3,5-Dibromo-1-trimethylsilylbenzene 97.0+%, TCI America™ | Fisher Scientific [fishersci.ca]
- 3. 3,5-Dibromo-1-trimethylsilylbenzene | CymitQuimica [cymitquimica.com]
- 4. 1,3,5-Tribromobenzene - Wikipedia [en.wikipedia.org]
- 5. Highly selective cross-coupling reactions of 1,1-dibromoethylenes with alkynylaluminums for the synthesis of aryl substituted conjugated enediynes and unsymmetrical 1,3-diynes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. 3,5-dibromo-1-trimethylsilylbenzene suppliers USA [americanchemicalsuppliers.com]
- 8. mdpi.com [mdpi.com]
- 9. tcichemicals.com [tcichemicals.com]
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